molecular formula C18H25BN2O3 B14031472 2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B14031472
M. Wt: 328.2 g/mol
InChI Key: JDPXEAWVTYIHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a tetrahydro-2H-pyran-4-yl group, an amino group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-2H-pyran-4-yl Group: This step involves the protection of a hydroxyl group using tetrahydropyranyl (THP) protection.

    Amination: Introduction of the amino group through nucleophilic substitution reactions.

    Formation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves the formation of the boronate ester using appropriate boronic acid derivatives.

    Coupling Reactions: The final step involves coupling the protected intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinecarboxamide
  • 1-[4-[(Tetrahydro-2H-pyran-4-yl)methoxy]phenyl]-1-propanone

Uniqueness

2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential for use in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H25BN2O3

Molecular Weight

328.2 g/mol

IUPAC Name

2-(oxan-4-ylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-5-6-16(13(11-14)12-20)21-15-7-9-22-10-8-15/h5-6,11,15,21H,7-10H2,1-4H3

InChI Key

JDPXEAWVTYIHND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CCOCC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.